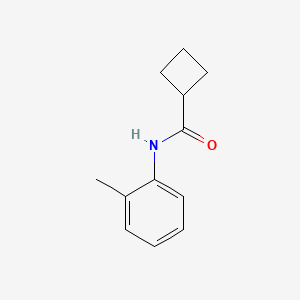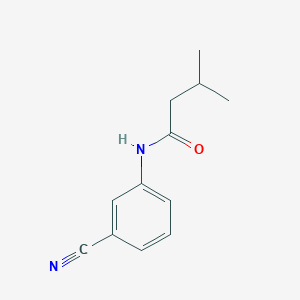
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, also known as MMMPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MMMPA is a member of the phthalazinone family and has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antitumor properties. In
作用机制
The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is not fully understood, but it is thought to involve the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain. By inhibiting COX-2, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide may reduce inflammation and pain. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to modulate the immune system by inhibiting the production of cytokines, which are involved in the immune response.
Biochemical and Physiological Effects
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammation. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the advantages of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its wide range of biological activities. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties, making it a versatile compound for research. Additionally, the synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research. However, one of the limitations of using N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in lab experiments is its potential toxicity. Further research is needed to determine the safety and toxicity of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide.
未来方向
There are several future directions for the research of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. One direction is the development of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide derivatives with improved biological activities and reduced toxicity. Another direction is the investigation of the mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide, which may lead to the development of new drugs for the treatment of pain, inflammation, and cancer. Additionally, the potential use of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease should be further explored. Overall, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide is a promising compound with a wide range of potential applications in drug discovery and development.
合成方法
The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide involves a multi-step process that includes the reaction of 2-methoxy-5-methylphenylamine with phthalic anhydride to form 3-methylphthalimide. The resulting compound is then reacted with acetic anhydride to form N-(2-methoxy-5-methylphenyl)-2-(3-methylphthalazin-1-yl)acetamide, which is subsequently hydrolyzed to N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide. The synthesis of N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been optimized to increase yield and purity, making it a viable candidate for further research.
科学研究应用
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied extensively for its potential applications in drug discovery and development. It has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has also been shown to have antitumor properties, making it a promising candidate for cancer therapy. Additionally, N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(3-methyl-4-oxophthalazin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-12-8-9-17(25-3)16(10-12)20-18(23)11-15-13-6-4-5-7-14(13)19(24)22(2)21-15/h4-10H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXJRGAELSUMMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-chlorophenyl)-2-[(7-hydroxy-2-oxochromen-4-yl)methyl-methylamino]acetamide](/img/structure/B7628430.png)
![(2E)-2-cyano-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B7628440.png)


![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]-2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylacetamide](/img/structure/B7628459.png)
![1-[2-(1,3-Benzothiazol-2-ylmethyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7628466.png)



![2-[1-(2-Amino-2-oxoethyl)-4-methylindol-3-yl]acetic acid](/img/structure/B7628502.png)
![2-chloro-N-[1-(cyclopropylmethyl)pyrazol-4-yl]acetamide](/img/structure/B7628510.png)